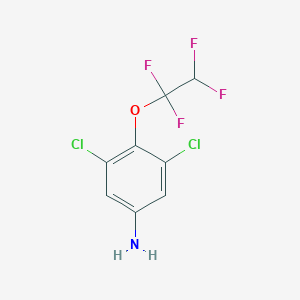

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Beschreibung

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (CAS: 104147-32-2) is a halogenated aromatic amine with the molecular formula C₈H₅Cl₂F₄NO and a molecular weight of 278.031 g/mol. It is a white to off-white crystalline powder characterized by a density of 1.558 g/cm³, boiling point of 305°C, and flash point of 138°C . Its low vapor pressure (0.000834 mmHg at 25°C) and refractive index (1.496) contribute to its stability in industrial applications .

This compound is a critical intermediate in synthesizing hexaflumuron (CAS: 86479-06-3), a chitin synthesis inhibitor used as an insecticide. Hexaflumuron is produced by reacting this compound with 2,6-difluorobenzoyl isocyanate . The compound’s electron-withdrawing chloro and tetrafluoroethoxy groups enhance its reactivity in forming urea derivatives, making it indispensable in agrochemical manufacturing .

Eigenschaften

IUPAC Name |

3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPDPVQPKLVDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420176 | |

| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104147-32-2 | |

| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104147-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104147322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-benzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Large-Scale Synthesis in Dimethylformamide (DMF)

A widely cited method involves reacting 2,6-dichloro-4-aminophenol with tetrafluoroethylene (TFE) in dimethylformamide (DMF) at 80–150°C. The process begins by dissolving 200 kg of 2,6-dichloro-4-aminophenol in 600 kg of DMF under stirring. TFE gas is introduced at 80°C, followed by distillation at 150°C to remove excess solvent. Post-distillation cooling under nitrogen yields a crude product containing 94% this compound, 5% residual DMF, and 1% difluoroether byproduct.

Key Parameters:

-

Temperature : 80°C (reaction), 150°C (distillation)

-

Solvent : DMF

-

Scale : Industrial (200 kg starting material)

-

Purity : 94% (crude)

This method prioritizes scalability but requires high-temperature distillation, posing challenges in energy efficiency and byproduct management.

Catalytic Synthesis Using Mixed Alkali Catalysts

Patent CN101417957B: Toluene-DMSO Solvent System

Chinese Patent CN101417957B discloses a method using a toluene-dimethyl sulfoxide (DMSO) solvent mixture with a sodium carbonate-sodium bicarbonate catalyst. The reaction occurs under nitrogen at 0.15–0.2 MPa pressure:

-

3,5-Dichloro-4-aminophenol (10–30 wt%) and catalyst (1–5 wt%) are dissolved in toluene-DMSO.

-

TFE is introduced at 80°C, with periodic sampling until starting material consumption.

-

Post-reaction, the mixture is cooled and purified via vacuum distillation.

Comparative Analysis of Preparation Methods

Reaction Conditions and Outcomes

Mechanistic Insights

Both methods proceed via nucleophilic aromatic substitution (SNAr), where the phenolate oxygen attacks TFE. In the DMF method, the solvent’s high polarity stabilizes the transition state, while the toluene-DMSO system leverages DMSO’s strong solvation power to enhance reactivity. The use of mixed alkali catalysts in the latter mitigates HF formation, a common issue in fluorination reactions.

Challenges and Optimization Strategies

Byproduct Formation

Difluoroether (1%) in the DMF method arises from incomplete fluorination or TFE dimerization. Strategies to suppress this include:

Solvent Selection

DMF’s high boiling point (153°C) enables high-temperature distillation but complicates recovery. Toluene-DMSO offers easier separation but requires precise DMSO dosing to avoid side reactions.

Analyse Chemischer Reaktionen

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Catalytic hydrogenation is used in its synthesis, indicating its susceptibility to reduction reactions.

Substitution: The presence of chloro and fluoro groups makes it a candidate for nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

One of the primary applications of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is as an intermediate in the synthesis of the insecticide hexaflumuron. Hexaflumuron is a chitin synthesis inhibitor used to control pest populations in agricultural settings.

Case Study: Hexaflumuron Synthesis

A study demonstrated an efficient and practical synthetic route for producing hexaflumuron from this compound. The process involves several steps including chlorination and etherification to achieve the desired compound with high yield and purity .

Material Science Applications

Research indicates that this compound can be utilized in the development of advanced materials due to its unique chemical structure that imparts specific physical properties.

Case Study: Polymer Development

In polymer chemistry, derivatives of this compound have been explored for their potential in creating fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are useful in applications such as coatings and protective gear .

Biological Research

The compound has been identified as a biochemical tool in proteomics research. Its structural properties allow it to interact with various biological molecules, making it suitable for studies involving protein interactions and enzyme activity.

| Application Area | Specific Use | Reference |

|---|---|---|

| Agrochemicals | Intermediate for hexaflumuron | |

| Material Science | Fluorinated polymer synthesis | |

| Biological Research | Biochemical probe for proteomics |

Environmental Impact Studies

Given its use in agriculture, studies have examined the environmental impact of this compound and its derivatives. Research has focused on its degradation pathways and potential effects on non-target organisms in ecosystems.

Case Study: Environmental Persistence

Research indicates that compounds derived from this compound can persist in soil environments due to their stability. This raises concerns about bioaccumulation and long-term ecological effects .

Wirkmechanismus

The compound exerts its effects by acting as an intermediate in the synthesis of hexaflumuron. Hexaflumuron inhibits chitin synthesis in insects, disrupting their exoskeleton formation and leading to their death or infertility. The molecular targets include enzymes involved in chitin biosynthesis pathways .

Vergleich Mit ähnlichen Verbindungen

4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS: 713-62-2)

- Structural Difference : Lacks chlorine atoms at the 3,5-positions.

- In pyrrole synthesis (three-component reactions), this compound may exhibit lower yields compared to its dichloro analog due to reduced electrophilicity .

- Applications : Primarily used in fluorinated polymer intermediates rather than agrochemicals .

3,5-Dichloro-2,4-difluoroaniline (CAS: 83121-15-7)

- Structural Difference : Contains fluorine atoms at the 2,4-positions instead of a tetrafluoroethoxy group.

- Reactivity : Fluorine’s strong electron-withdrawing nature increases acidity of the amine group, but the lack of a bulky tetrafluoroethoxy group may limit steric hindrance in reactions.

- Safety : Classified as hazardous, requiring stringent handling protocols, unlike the target compound’s industrial focus on insecticide synthesis .

4-(Trifluoromethyl)aniline Derivatives

- Example : 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline (CAS: N/A).

- Reactivity : The trifluoromethyl group (-CF₃) is more electron-withdrawing than tetrafluoroethoxy (-OCF₂CF₂H), leading to higher electrophilicity. However, in Suzuki-Miyaura coupling reactions, yields for trifluoromethyl derivatives (e.g., 98% in Reference Example 14 ) are comparable to the target compound’s 75% yield in pyrrole synthesis .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| 3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline | 278.031 | 305 | 1.558 | -Cl, -OCF₂CF₂H, -NH₂ |

| 4-(1,1,2,2-Tetrafluoroethoxy)aniline | 229.12 | ~250 (estimated) | 1.45 (estimated) | -OCF₂CF₂H, -NH₂ |

| 3,5-Dichloro-2,4-difluoroaniline | 212.00 | 220–225 | 1.62 | -Cl, -F, -NH₂ |

| 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline | 362.07 | N/A | N/A | -I, -OCH₂CH₂OCH₃, -CF₃, -NH₂ |

Key Observations :

Hexaflumuron Production

- The compound’s role as a precursor to hexaflumuron distinguishes it from non-chlorinated analogs. Its metabolite, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea, is identified in soil degradation studies, highlighting environmental persistence .

Environmental and Regulatory Considerations

- Degradation : Aerobic soil metabolism generates urea and amine derivatives, with higher accumulation at elevated temperatures and moisture levels .

- Regulatory Status: Not listed under the Stockholm Convention on Persistent Organic Pollutants, but its metabolites require monitoring in agricultural settings .

Biologische Aktivität

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (CAS Number: 104147-32-2) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including toxicity, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H5Cl2F4NO

- Molecular Weight : 278.03 g/mol

- IUPAC Name : this compound

- CAS Number : 104147-32-2

Toxicity and Safety Profile

This compound has been classified under various hazard categories. According to the Safety Data Sheet (SDS), it exhibits:

- Skin Irritation : Category 2

- Eye Irritation : Category 2A

- Specific Target Organ Toxicity : Single exposure affecting the respiratory system .

These classifications indicate that the compound can cause significant irritation upon contact with skin and eyes and may pose respiratory risks upon inhalation.

Case Study 1: Antimicrobial Activity

A study examined a series of chlorinated anilines for their antimicrobial properties. The results indicated that compounds with similar structural motifs to this compound exhibited moderate to high activity against Gram-positive bacteria. The study suggested that the presence of halogen atoms significantly enhances the antimicrobial efficacy of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships (SAR) involving chlorinated anilines revealed that the introduction of electron-withdrawing groups (like fluorine) can enhance biological activity. This suggests that this compound may possess enhanced biological activity due to its unique substitution pattern .

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Potentially Active | Skin and Eye Irritant |

| Related Chlorinated Anilines | High | Moderate | Varies |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, and how can reaction yields be improved?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or multi-step functionalization of aniline derivatives. For example, palladium-catalyzed cross-coupling reactions under nitrogen atmospheres (e.g., using Pd(OAc)₂ and dioxane solvent at 110°C) can introduce fluorinated ethoxy groups. Post-reaction purification via C18 reverse-phase column chromatography (acetonitrile/water) or silica gel chromatography (ethyl acetate/petroleum ether) enhances yield . To improve yields, optimize catalyst loading (e.g., 0.36 mmol dicyclohexylphosphine) and stoichiometric ratios of boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Q. How can structural and purity characterization be performed for this compound?

- Methodological Answer : Use LCMS (m/z 236 [M+H]+) and HPLC (retention time: 0.83 minutes under SQD-AA05 conditions) for mass and purity analysis. Reverse-phase chromatography and nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring fluorine-19 signals) confirm substituent positions. For hydrochloride salts, FT-IR can validate carbamic acid deprotection .

Q. What are the critical safety considerations during synthesis and handling?

- Methodological Answer : Work under inert atmospheres (N₂) to avoid side reactions. Use personal protective equipment (PPE) due to potential toxicity of intermediates like tetrafluoroethylene derivatives. Refer to safety data sheets (SDS) for hazards (e.g., GHS07 warnings) and ensure proper ventilation when handling volatile solvents (e.g., dioxane) .

Advanced Research Questions

Q. How does the electronic nature of the tetrafluoroethoxy group influence bioactivity in insect-growth regulators?

- Methodological Answer : The electron-withdrawing tetrafluoroethoxy group enhances metabolic stability and binding affinity to chitin synthase enzymes. Structure-activity relationship (SAR) studies show that fluorination reduces enzymatic degradation, as seen in hexaflumuron (a derivative), which inhibits chitin synthesis in termites. Computational modeling (e.g., DFT calculations) can quantify substituent effects on electron density and binding pockets .

Q. What analytical challenges arise in detecting environmental degradation products of this compound?

- Methodological Answer : Degradation products (e.g., 3,5-dichloroaniline or tetrafluoroethanol) require high-resolution mass spectrometry (HRMS) and GC-MS with electron capture detection (ECD) due to their halogenated nature. Solid-phase extraction (SPE) coupled with LC-TOF/MS improves sensitivity in water matrices. Validate methods using isotopically labeled internal standards to address matrix effects .

Q. How can contradictory data on reaction yields (e.g., 14% vs. 98%) in similar synthetic protocols be resolved?

- Methodological Answer : Systematically vary parameters:

- Catalyst systems : Compare Pd(OAc)₂ with tetrakis(triphenylphosphine)palladium .

- Solvent polarity : Test dioxane vs. toluene-ethanol-water mixtures .

- Temperature gradients : Use microwave-assisted synthesis to reduce side reactions.

Statistical tools (e.g., Design of Experiments, DoE) identify critical factors, while kinetic studies (e.g., in situ FT-IR) monitor intermediate formation .

Q. What strategies enable the synthesis of novel derivatives for enhanced pesticidal activity?

- Methodological Answer : Introduce substituents via nucleophilic aromatic substitution (e.g., replacing chlorine with methoxy or nitro groups). For example, react this compound with 2,6-difluorobenzoyl isocyanate to form hexaflumuron analogs. Screen derivatives using insect cell lines (e.g., Sf9) for chitin inhibition efficacy .

Q. How does the compound’s stability under varying pH and UV exposure impact its environmental persistence?

- Methodological Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.